3,4-diethoxy-N-(5-methylpyridin-2-yl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 3,4-diethoxy-N-(5-methylpyridin-2-yl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Chemical Reactions Analysis
3,4-diethoxy-N-(5-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines.
Scientific Research Applications
3,4-diethoxy-N-(5-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound exhibits its effects through:
Comparison with Similar Compounds
3,4-diethoxy-N-(5-methylpyridin-2-yl)benzamide can be compared with other similar benzamide derivatives, such as:
3,4-diethoxy-N-(6-methyl-2-pyridinyl)benzamide: This compound has similar structural features but differs in the position of the methyl group on the pyridine ring.
3,4,5-triethoxy-N-(3-methylpyridin-2-yl)benzamide: This compound has an additional ethoxy group, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C17H20N2O3 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
3,4-diethoxy-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-4-21-14-8-7-13(10-15(14)22-5-2)17(20)19-16-9-6-12(3)11-18-16/h6-11H,4-5H2,1-3H3,(H,18,19,20) |
InChI Key |
KIPJATQRXQRPQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)C)OCC |
Origin of Product |
United States |
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